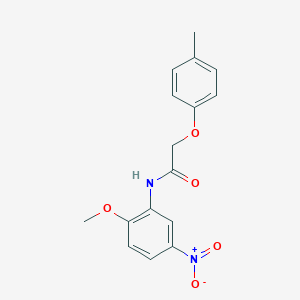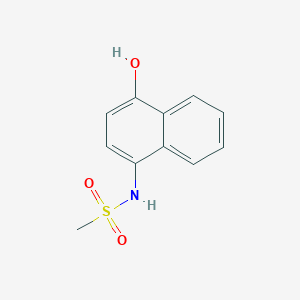
N-(4-hydroxy-1-naphthyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-1-naphthyl)methanesulfonamide, also known as 4-HN, is a chemical compound that has been studied extensively for its potential applications in the field of medicine. It is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-1-naphthyl)methanesulfonamide is complex and not fully understood. It is believed to exert its anti-inflammatory effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a type of inflammatory mediator. By inhibiting COX-2, N-(4-hydroxy-1-naphthyl)methanesulfonamide reduces the production of prostaglandins, thereby reducing inflammation. The anticancer effects of N-(4-hydroxy-1-naphthyl)methanesulfonamide are thought to be due to its ability to induce apoptosis in cancer cells. It has been shown to activate caspase-3, a key enzyme involved in the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-hydroxy-1-naphthyl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, reduce the production of prostaglandins, and decrease inflammation. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-(4-hydroxy-1-naphthyl)methanesulfonamide has been found to exhibit antimicrobial effects against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-hydroxy-1-naphthyl)methanesulfonamide in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This makes it a versatile compound that can be used in a variety of experiments. However, one limitation of using N-(4-hydroxy-1-naphthyl)methanesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-hydroxy-1-naphthyl)methanesulfonamide. One area of research could focus on elucidating its mechanism of action, which could lead to the development of more effective drugs. Another area of research could focus on exploring its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, research could be conducted to investigate the safety and toxicity of N-(4-hydroxy-1-naphthyl)methanesulfonamide, which could inform its use in clinical settings.
Synthesemethoden
The synthesis of N-(4-hydroxy-1-naphthyl)methanesulfonamide can be achieved through the reaction of 4-hydroxy-1-naphthaldehyde with methanesulfonic acid in the presence of a base catalyst. The product can be purified through recrystallization or column chromatography. This method has been reported in several research articles, and the purity and yield of the product have been found to be high.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-1-naphthyl)methanesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to have anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-hydroxy-1-naphthyl)methanesulfonamide has been found to exhibit antimicrobial effects against a range of bacterial and fungal pathogens.
Eigenschaften
Molekularformel |
C11H11NO3S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
N-(4-hydroxynaphthalen-1-yl)methanesulfonamide |
InChI |
InChI=1S/C11H11NO3S/c1-16(14,15)12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,12-13H,1H3 |
InChI-Schlüssel |
YIHVEMGCWOYDLG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C2=CC=CC=C21)O |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

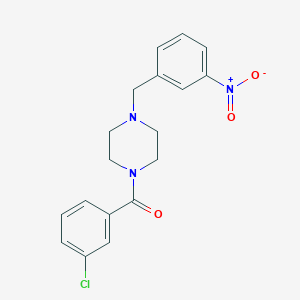
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

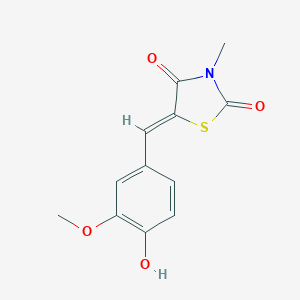
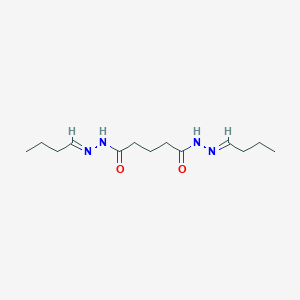
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
